molecular formula C10H20ClN B2840507 Decahydro-1H-cyclohepta[c]pyridine hydrochloride CAS No. 2225146-48-3

Decahydro-1H-cyclohepta[c]pyridine hydrochloride

Cat. No.: B2840507
CAS No.: 2225146-48-3
M. Wt: 189.73
InChI Key: RBCKZCYIWCTRCT-UHFFFAOYSA-N
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Description

Decahydro-1H-cyclohepta[c]pyridine hydrochloride is a cyclic compound with the molecular formula C10H17ClN. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a decahydro-1H-cyclohepta[c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decahydro-1H-cyclohepta[c]pyridine hydrochloride typically involves the hydrogenation of cyclohepta[c]pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions: Decahydro-1H-cyclohepta[c]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Decahydro-1H-cyclohepta[c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Decahydro-1H-cyclohepta[c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

    Cyclohepta[c]pyridine: The parent compound from which Decahydro-1H-cyclohepta[c]pyridine hydrochloride is derived.

    Decahydroquinoline: Another cyclic compound with similar structural features.

Uniqueness: this compound is unique due to its specific hydrogenated structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,3,4,4a,5,6,7,8,9,9a-decahydro-1H-cyclohepta[c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-4-9-6-7-11-8-10(9)5-3-1;/h9-11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCKZCYIWCTRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCNCC2CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-48-3
Record name decahydro-1H-cyclohepta[c]pyridine hydrochloride
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